molecular formula C9H8F3IO2S B14037446 1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene

1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene

Cat. No.: B14037446
M. Wt: 364.13 g/mol
InChI Key: BNAIXLQZFQLSAM-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F3IO2S and a molecular weight of 364.12 g/mol . This compound is characterized by the presence of iodine, methoxy, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene involves several stepsThe reaction conditions typically involve the use of iodine and a trifluoromethylthiolating agent under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The iodine and trifluoromethylthio groups play a crucial role in its reactivity and interactions with other molecules. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene can be compared with other similar compounds such as:

  • 1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene
  • 1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene

These compounds share similar structural features but differ in the position of the functional groups on the benzene ring. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C9H8F3IO2S

Molecular Weight

364.13 g/mol

IUPAC Name

1-iodo-3,4-dimethoxy-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F3IO2S/c1-14-6-4-3-5(13)8(7(6)15-2)16-9(10,11)12/h3-4H,1-2H3

InChI Key

BNAIXLQZFQLSAM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)I)SC(F)(F)F)OC

Origin of Product

United States

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